3-Phenyl-1-propylpiperazine-2,5-dione
Description
Properties
CAS No. |
1214050-77-7 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-phenyl-1-propylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-15-9-11(16)14-12(13(15)17)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
PQJIZNMPBYPJIF-UHFFFAOYSA-N |
SMILES |
CCCN1CC(=O)NC(C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCN1CC(=O)NC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 3-Phenyl-1-propylpiperazine-2,5-dione and its analogs:
Substituent Effects on Physicochemical Properties
Key Observations:
- Substituent Bulk and Polarity : Bulky groups like isopropyl (3f, 3g) or fluorobenzyl (3m) increase melting points compared to simpler alkyl/aryl chains. The propyl group in this compound likely reduces crystallinity, though data is lacking.
- Electron-Donating/Accepting Groups : Methoxy groups in 3g lower the melting point (124–126°C) due to enhanced solubility, while electron-withdrawing fluorine in 3m raises it (180–183°C) via stronger intermolecular interactions .
- Synthetic Efficiency : Yields range from 72% (3f) to 84% (3g), suggesting that electron-donating groups (e.g., methoxy) improve reaction efficiency .
Antifungal Potential:
- This compound is structurally analogous to strobilurins, which inhibit mitochondrial respiration in fungi . However, direct antifungal data for this compound is unavailable.
Receptor Affinity:
- The phenyl group in the target compound may similarly modulate receptor interactions.
Metabolic Stability:
- Fluorinated analogs like 3m are hypothesized to resist rapid metabolism, a limitation seen in curcuminoids . The propyl chain in this compound may offer moderate stability compared to methyl or ethyl groups.
Preparation Methods
General Synthetic Approach
The synthesis of 3-Phenyl-1-propylpiperazine-2,5-dione typically involves the formation of the piperazine-2,5-dione ring via intramolecular cyclization of suitably substituted precursors. A common strategy includes the reaction of α-bromo tertiary amides with primary aliphatic amines, followed by spontaneous cyclization to yield the diketopiperazine core.
Dynamic Kinetic Resolution and Cyclization Method
A highly efficient and stereoselective method reported involves the use of α-bromo tertiary acetamides as starting materials, which undergo substitution with primary aliphatic amines such as n-propylamine. This reaction proceeds under mild conditions in acetonitrile at room temperature over 48 hours, facilitated by bases such as diisopropylethylamine (DIEA) and tetrabutylammonium iodide (TBAI) as a catalyst.
- Key features:
- Dynamic kinetic resolution allows for high diastereoselectivity.
- Spontaneous cyclization occurs after substitution, forming the piperazine-2,5-dione ring.
- Yields range from moderate to high (51% to 88%).
- The method produces tetrasubstituted 2,5-diketopiperazines with high stereochemical purity.
| Entry | Amine Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reaction Time (h) | Solvent | Conditions |
|---|---|---|---|---|---|---|
| 1 | n-Propylamine | 88 | 98:2 | 48 | CH3CN | DIEA, TBAI, rt |
| 2 | n-Butylamine | 72 | High | 48 | CH3CN | DIEA, TBAI, rt |
| 3 | Iso-butylamine | 66 | High | 48 | CH3CN | DIEA, TBAI, rt |
This method was described in detail by researchers who achieved (3S,6S)-1-benzyl-6-methyl-3-phenyl-4-n-propylpiperazine-2,5-dione and related derivatives with high yields and stereochemical control.
Alkylation of 3-Phenylpiperidine-2,6-dione Precursors
Another preparation route involves the alkylation of 3-phenylpiperidine-2,6-dione intermediates with alkyl halides such as 1,3-dibromopropane in the presence of potassium carbonate and catalytic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically refluxed in acetone for 60–70 hours, followed by purification via column chromatography.
- Process summary:
- Starting from 3-phenylpiperidine-2,6-dione.
- Alkylation with 1,3-dibromopropane introduces the propyl substituent.
- Use of anhydrous K2CO3 as base and DBU as catalyst.
- Purification by chromatography yields the desired substituted piperazine-dione.
This method allows for the introduction of the propyl group at the nitrogen, forming the 1-propyl derivative of the piperazine-2,5-dione ring system.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Dynamic Kinetic Resolution + Cyclization | α-Bromo tertiary acetamide + n-propylamine | CH3CN, DIEA, TBAI, rt, 48 h | 51-88 | High stereoselectivity, mild conditions |
| Alkylation of Piperidine-2,6-dione | 3-Phenylpiperidine-2,6-dione + 1,3-dibromopropane | Acetone, K2CO3, DBU, reflux 60-70 h | Moderate | Introduces propyl substituent at N |
| Microwave-Assisted (Analogues) | Dichloromaleic anhydride + aniline (analogous reaction) | Microwave, EtOH, AcOH, 80°C, 20 min | ~70 | Rapid, efficient, potential for adaptation |
Q & A
Q. What are the optimal synthetic routes for 3-Phenyl-1-propylpiperazine-2,5-dione, and what factors influence reaction yield?
The synthesis typically involves multi-step reactions, starting with cyclization of precursor amines or hydrazines with diketones. Key steps include:
- Nucleophilic substitution to introduce the phenylpropyl group.
- Cyclization under reflux with catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Reaction yields (60–85%) depend on solvent polarity, temperature control (±2°C), and stoichiometric ratios. For example, using anhydrous THF at 60°C improves cyclization efficiency .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments and stereochemistry. Key signals: ~6.8 ppm (aromatic protons) and 3.2 ppm (piperazine methylene) .
- X-ray crystallography : Resolves absolute configuration; bond angles (C-N-C ~109°) and torsional strain in the piperazine ring .
- IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and NH/CH₂ vibrations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 289.15 [M+H]⁺) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : TGA/DSC analysis (5–10°C/min ramp) reveals decomposition above 200°C .
- pH stability : Incubate in buffers (pH 2–12) for 24h; monitor via HPLC for degradation products (e.g., hydrolyzed diketone derivatives) .
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the piperazine ring .
Advanced Research Questions
Q. How to design experiments elucidating its interaction with neurological targets (e.g., serotonin/dopamine receptors)?
- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5HT₁A: 7E2Z) to predict binding poses. Focus on hydrogen bonds with piperazine NH and hydrophobic contacts with the phenylpropyl group .
- In vitro assays :
- Radioligand displacement (³H-8-OH-DPAT for 5HT₁A affinity).
- Functional cAMP assays in HEK293 cells expressing D₂ receptors .
- Controls : Compare with known agonists/antagonists (e.g., buspirone for 5HT₁A) to validate specificity .
Q. How to resolve contradictions in reported pharmacological activity across studies?
Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents?
- Substituent libraries : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to enhance metabolic stability .
- Alkyl chain variations (propyl vs. pentyl) to optimize logP for blood-brain barrier penetration .
- Biological testing : Prioritize analogs showing <10 nM affinity in primary screens for secondary profiling (e.g., hERG inhibition, microsomal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
